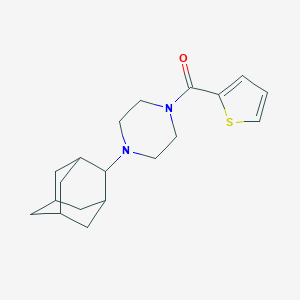
1-(2-Adamantyl)-4-(2-thienylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Adamantyl)-4-(2-thienylcarbonyl)piperazine, commonly known as A-366, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and exhibits unique pharmacological properties that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of A-366 is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex that plays a crucial role in the degradation of proteins. A-366 has been shown to inhibit the activity of the proteasome in cancer cells, leading to the accumulation of misfolded proteins and ultimately resulting in cell death. A-366 may also inhibit other cellular pathways that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
A-366 has been shown to exhibit a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells, as well as to induce the accumulation of misfolded proteins. A-366 may also have anti-inflammatory and immunomodulatory effects, although further research is needed to confirm these findings.
Avantages Et Limitations Des Expériences En Laboratoire
A-366 has several advantages for use in lab experiments, including its relative ease of synthesis and its potent anti-proliferative activity against cancer cells. However, there are also some limitations to its use, including its relatively low solubility in water and its potential toxicity at high concentrations. Further research is needed to determine the optimal conditions for using A-366 in lab experiments.
Orientations Futures
There are several future directions for research on A-366, including the development of new anticancer drugs based on its structure and mechanism of action. Further research is also needed to determine the optimal conditions for using A-366 in lab experiments and to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, the development of new synthetic methods for A-366 and its derivatives may lead to the discovery of even more potent and selective compounds for use in drug development.
Méthodes De Synthèse
The synthesis of A-366 involves the reaction of 2-thiophenecarboxylic acid with 1-adamantylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with piperazine to obtain the final product, A-366. The synthesis of A-366 is a relatively simple and straightforward process, which makes it an attractive compound for further research.
Applications De Recherche Scientifique
A-366 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-proliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer. A-366 has also been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.
Propriétés
Nom du produit |
1-(2-Adamantyl)-4-(2-thienylcarbonyl)piperazine |
|---|---|
Formule moléculaire |
C19H26N2OS |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
[4-(2-adamantyl)piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C19H26N2OS/c22-19(17-2-1-7-23-17)21-5-3-20(4-6-21)18-15-9-13-8-14(11-15)12-16(18)10-13/h1-2,7,13-16,18H,3-6,8-12H2 |
Clé InChI |
VEKQJSSAEBLXKR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=CS5 |
SMILES canonique |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanone](/img/structure/B248689.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248690.png)
![5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248691.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248692.png)
![N-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B248694.png)







